molecular formula C15H11FO2 B1673367 3-(4-Fluorophenyl)chroman-4-one CAS No. 1143863-69-7

3-(4-Fluorophenyl)chroman-4-one

Cat. No. B1673367
M. Wt: 242.24 g/mol
InChI Key: XKAFGKFIJBGYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .


Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

Chroman-4-one derivatives have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . The reaction of closely related 2-unsubstituted chroman-4-ones with in situ generated dichloroketene or phenylchloroketene, leading to the formation of 4-amino-3,4-dihydro-2H,5H-pyrano-[3,2-c]chromen-2-ones has been previously described .

Scientific Research Applications

Field: Organic & Biomolecular Chemistry

  • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
  • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .

Field: Medicinal Chemistry

  • Chroman-4-one is a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
  • Natural and synthetic chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Field: Anti-Inflammatory Research

  • Chroman-4-one analogs have been studied for their potential anti-inflammatory properties . Inflammation plays a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders .

Field: Antiparasitic Research

  • Some chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity . They target pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds have been reviewed, focusing on the major synthetic methods of preparation reported on chroman-4-one derivatives .

properties

IUPAC Name

3-(4-fluorophenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFGKFIJBGYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)chroman-4-one

Synthesis routes and methods

Procedure details

Prepared according to the general procedure using 4′-fluoroisoflavone (77 mg, 0.319 mmol), ammonium formate (81 mg, 1.28 mmol), methanol (6.4 mL) and 10% Pd/C (81 mg). Purified by flash column chromatography (SiO2, 10% EtOAc/Hex) to afford 46 (18 mg, 23%) as an off-white solid. Analytical data for isoflavanone 46: 1H NMR (500 MHz, CDCl3) δ 7.97 (d, J=9.5 Hz, 1H), 7.53 (app t, J=9 Hz, 1H), 7.29-7.26 (m, 2H), 7.09-7.03 (m, 3H), 4.70-4.62 (m, 2H), 4.02-3.99 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 205.8, 192.2, 191.9, 161.8, 136.4, 130.9, 130.5, 128.0, 122.0, 121.1, 118.1, 116.2, 116.0, 71.6, 51.8; LCMS: Mass calculated for C15H11FO2, [M+H]+, 243. Found 243.
Name
4′-fluoroisoflavone
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
catalyst
Reaction Step Three
Quantity
6.4 mL
Type
solvent
Reaction Step Four
Name
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)chroman-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)chroman-4-one
Reactant of Route 3
3-(4-Fluorophenyl)chroman-4-one
Reactant of Route 4
3-(4-Fluorophenyl)chroman-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)chroman-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)chroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.